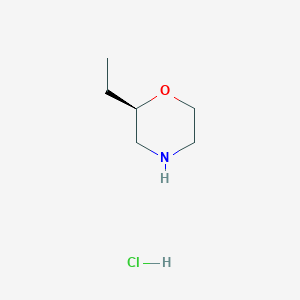![molecular formula C18H21NO4S B2634774 Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate CAS No. 765925-52-8](/img/structure/B2634774.png)
Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate is a chemical compound with the formula C18H21NO4S. It has a molecular weight of 347.43 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a benzene ring, which is further substituted with a 2-methylbenzyl group and a methylsulfonyl amino group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reactions with amines to form amides (aminolysis), and reactions with organometallic compounds to form tertiary alcohols .Scientific Research Applications
Synthesis and Optical Properties :
- The synthesis and optical nonlinear properties of derived Schiff base compounds from ethyl-4-amino benzoate were investigated. Two compounds, Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), were synthesized and characterized. These compounds displayed significant nonlinear refractive indices and optical limiting properties, suggesting potential applications in optical limiters (Abdullmajed et al., 2021).
Pharmacological Applications :
- Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) was characterized as a potent and selective β3-adrenoceptor agonist. Its significant effects in inhibiting spontaneous contractions in human near-term myometrial strips indicate its potential for therapeutic use in treating preterm labor (Croci et al., 2007).
Chemical Synthesis and Characterization :
- Studies on the ortho-Alkylation of anilines, specifically ethyl 4-amino-3-methylbenzoate, provide insights into the chemical synthesis processes and the characterization of such compounds (Gassman & Gruetzmacher, 2003).
Molecular Structure Studies :
- Research on hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has contributed to understanding molecular interactions and structure (Portilla et al., 2007)
Development of Medicinal Compounds :
- The synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, demonstrates the application in the development of medicinal compounds. This study also discusses the improved process suitable for industrial production (Yang Jian-she, 2009).
Antibacterial Research :
- A study on the synthesis, antibacterial activity, and molecular docking of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives using Vilsmeier Reagent involves the use of ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate. This research contributes to the development of compounds with significant antibacterial properties (Shakir et al., 2020).
Biodegradation Studies :
- The biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1, highlights the environmental applications of such compounds. The study provides insights into the degradation pathways and efficiency of microbial degradation, relevant for environmental science and pollution research (Li et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)15-9-11-17(12-10-15)19(24(3,21)22)13-16-8-6-5-7-14(16)2/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOPOAMNTXBSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)
![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2634703.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea](/img/structure/B2634704.png)



![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)
![methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2634714.png)
